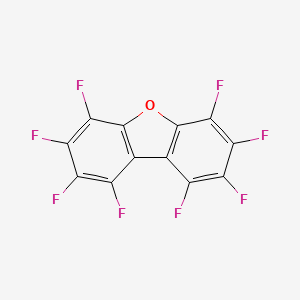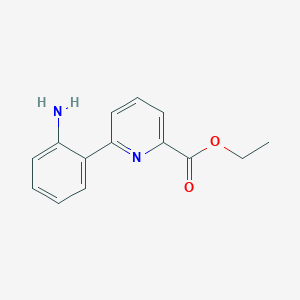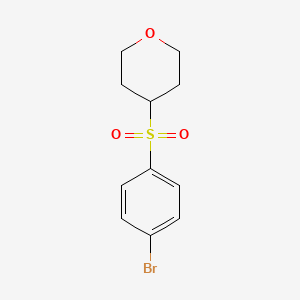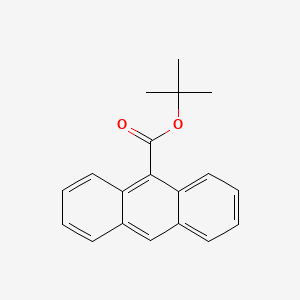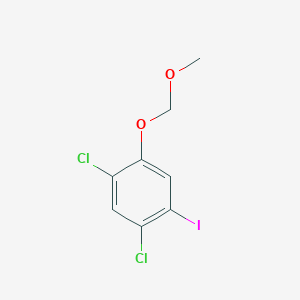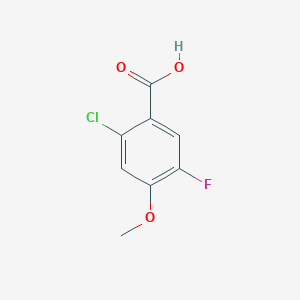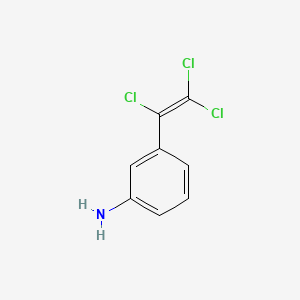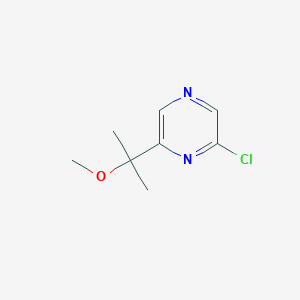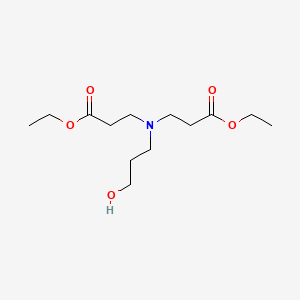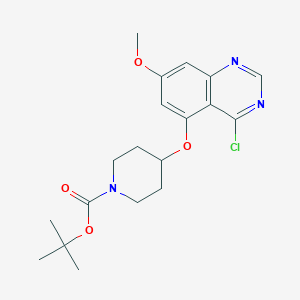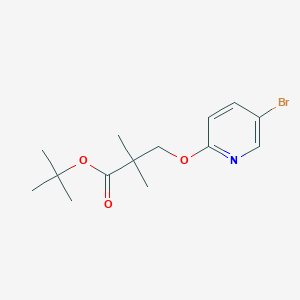
Tert-butyl 3-((5-bromopyridin-2-yl)oxy)-2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-((5-bromopyridin-2-yl)oxy)-2,2-dimethylpropanoate: is an organic compound with the molecular formula C14H20BrNO3 It is a derivative of pyridine, a basic heterocyclic organic compound The compound is characterized by the presence of a bromine atom attached to the pyridine ring and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-((5-bromopyridin-2-yl)oxy)-2,2-dimethylpropanoate typically involves the following steps:
Starting Material: The synthesis begins with 5-bromopyridine-2-ol as the starting material.
Esterification: The hydroxyl group of 5-bromopyridine-2-ol is esterified with tert-butyl 2,2-dimethylpropanoate in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Reaction Conditions: The reaction is carried out under reflux conditions, typically at temperatures ranging from 60°C to 80°C, for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-((5-bromopyridin-2-yl)oxy)-2,2-dimethylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or hydroxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a base like potassium carbonate (K2CO3) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products
Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include pyridine N-oxides.
Reduction: Products include the corresponding alcohols.
Scientific Research Applications
Tert-butyl 3-((5-bromopyridin-2-yl)oxy)-2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-((5-bromopyridin-2-yl)oxy)-2,2-dimethylpropanoate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes or receptors, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 5-bromo-3-methoxypyridin-2-ylcarbamate
- Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate
- Tert-butyl 5-bromo-2-pyridinyl(methyl)carbamate
Uniqueness
Tert-butyl 3-((5-bromopyridin-2-yl)oxy)-2,2-dimethylpropanoate is unique due to its specific ester group and the position of the bromine atom on the pyridine ring. These structural features confer distinct reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C14H20BrNO3 |
|---|---|
Molecular Weight |
330.22 g/mol |
IUPAC Name |
tert-butyl 3-(5-bromopyridin-2-yl)oxy-2,2-dimethylpropanoate |
InChI |
InChI=1S/C14H20BrNO3/c1-13(2,3)19-12(17)14(4,5)9-18-11-7-6-10(15)8-16-11/h6-8H,9H2,1-5H3 |
InChI Key |
RUSJKVSMKMUIBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)COC1=NC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



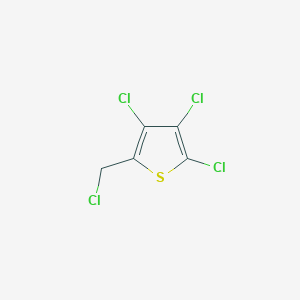
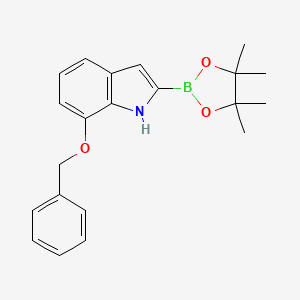
![(2S)-2-[amino(naphthalen-1-yl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13938448.png)
